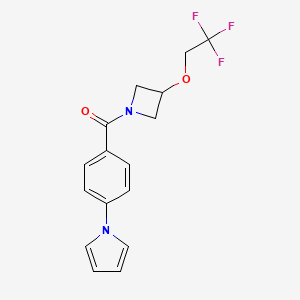

(4-(1H-pyrrol-1-yl)phényl)(3-(2,2,2-trifluoroéthoxy)azétidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

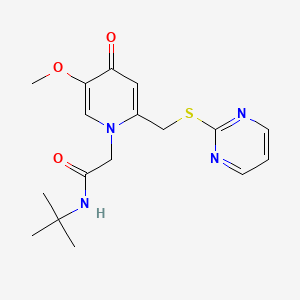

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are found in many biologically active compounds and are known to possess diverse activities . The compound also contains a trifluoroethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry. For example, the 1H NMR spectrum would show signals for the aromatic protons and the protons on the pyrrole ring .Mécanisme D'action

Target of Action

The primary targets of the compound (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanoneRelated compounds such as pyrrole derivatives have been known to interact with various targets, including dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . These targets play crucial roles in cellular processes such as cell growth and division, signal transduction, and DNA synthesis .

Mode of Action

Pyrrole derivatives have been reported to inhibit enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases . This inhibition can lead to disruption of cellular processes, potentially leading to cell death in the case of cancer cells .

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may affect pathways related to cell growth and division, signal transduction, and dna synthesis .

Result of Action

Based on the potential targets and modes of action, it can be inferred that the compound may disrupt cellular processes, potentially leading to cell death in the case of cancer cells .

Avantages Et Limitations Des Expériences En Laboratoire

(4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist has several advantages for lab experiments. It is a potent and selective agonist for the (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone receptor, making it a valuable tool for studying the role of this receptor in various medical conditions. However, its limited solubility in water and its potential toxicity at high concentrations can be a limitation for its use in lab experiments.

Orientations Futures

There are several future directions for the research and development of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist. Some of these include the development of more potent and selective agonists for the (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone receptor, the investigation of its potential therapeutic applications in other medical conditions, and the exploration of its mechanism of action in more detail. Additionally, the use of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist in combination with other drugs or therapies may lead to more effective treatments for various medical conditions.

In conclusion, (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist is a promising chemical compound with potential therapeutic applications in various medical conditions. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Further research and development of this compound may lead to more effective treatments for drug addiction, depression, schizophrenia, and Parkinson's disease.

Méthodes De Synthèse

The synthesis of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone agonist involves the reaction of (4-(1H-pyrrol-1-yl)phenyl)boronic acid with 3-(2,2,2-trifluoroethoxy)azetidin-1-amine in the presence of a palladium catalyst. The resulting product is purified by column chromatography to obtain the final product, (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone.

Applications De Recherche Scientifique

Propriétés électrochimiques et optiques

Ce composé a été utilisé dans la synthèse d’un nouveau dérivé de dithiéno[3,2-b:2’,3’-d]pyrrole (DTP) . Le polymère correspondant (P(DTP-Ph-Pyr)) a été obtenu avec succès par polymérisation électrochimique . Le film polymère a présenté un comportement électrochromique réversible (couleur orange à l’état neutre et couleur bleue à l’état oxydé) avec un contraste optique élevé (52,5 % à 950 nm) et une efficacité de coloration (123 cm2/C à 950 nm) .

Stockage et conversion d’énergie

Les polymères conjugués, comme ceux synthétisés à partir de ce composé, ont été utilisés dans des dispositifs électroniques pour le stockage et la conversion d’énergie .

Capteurs et électronique flexible

Ces polymères ont également trouvé des applications dans les capteurs et l’électronique flexible .

Cellules solaires

Les polymères conjugués ont été utilisés dans des applications telles que les cellules solaires .

Dispositifs électroluminescents

Ces polymères ont été utilisés dans des dispositifs électroluminescents .

Condensateurs

Les polymères conjugués ont été utilisés dans les condensateurs .

Dispositifs électrochromes

Les polymères présentent des propriétés électrochromes, ce qui les rend appropriés pour une utilisation dans des dispositifs électrochromes .

Biosenseurs

Enfin, ces polymères ont été utilisés dans le développement de biosenseurs .

Propriétés

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c17-16(18,19)11-23-14-9-21(10-14)15(22)12-3-5-13(6-4-12)20-7-1-2-8-20/h1-8,14H,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYJGMFSJDDRFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)

![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)

![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/no-structure.png)

![2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2355885.png)

![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)

![N-(3-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2355887.png)

![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)

![3-bromo-1-tert-butyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2355897.png)